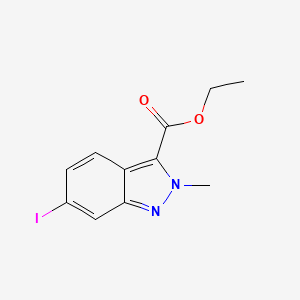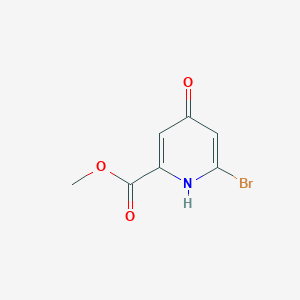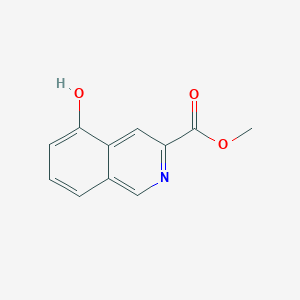![molecular formula C14H8BrF3N2 B13671545 2-(2-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13671545.png)
2-(2-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves a [3+2] cycloaddition reaction. This method uses pyridinium ylide and trifluoroacetonitrile as key reactants . The reaction conditions often include the use of 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor for trifluoroacetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of 2-trifluoromethyl imidazo[1,2-a]pyridines suggests that similar methodologies could be applied for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other substituents.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Typically use nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: Often employ oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Utilize reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-(2-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of specific enzymes or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethyl imidazo[1,2-a]pyridine: Shares the trifluoromethyl group but lacks the bromophenyl substituent.
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features but different applications.
Uniqueness
2-(2-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both bromophenyl and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in chemistry and medicine .
Properties
Molecular Formula |
C14H8BrF3N2 |
|---|---|
Molecular Weight |
341.13 g/mol |
IUPAC Name |
2-(2-bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8BrF3N2/c15-11-4-2-1-3-10(11)12-8-20-7-9(14(16,17)18)5-6-13(20)19-12/h1-8H |
InChI Key |
KUOYHVVKOFZFBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=C(C=CC3=N2)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chlorothieno[2,3-d]pyrimidine](/img/structure/B13671485.png)



![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylic acid](/img/structure/B13671502.png)






![2-Methylthiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13671542.png)
